molecular formula C18H18N4O3S B2832139 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1226457-36-8

3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2832139
CAS No.: 1226457-36-8
M. Wt: 370.43
InChI Key: LTDBJLUXZGLDDO-UHFFFAOYSA-N
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Description

3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a potent and selective cell-permeable inhibitor of the Mitotic Kinase Mps1 (also known as TTK). [ Source ] Its primary research value lies in its ability to induce chromosomal mis-segregation and aneuploidy by disrupting the spindle assembly checkpoint (SAC), a critical quality control mechanism in mitosis that ensures proper chromosome attachment to the mitotic spindle before anaphase onset. [ Source ] By specifically targeting the kinase domain of Mps1, this compound prevents its autophosphorylation and the subsequent recruitment of SAC proteins to kinetochores, leading to premature anaphase entry with unattached chromosomes. This mechanism makes it an invaluable chemical tool for studying cell cycle regulation, mitotic fidelity, and the consequences of aneuploidy in cellular models. Furthermore, its potent cytotoxic effect in proliferating cells underpins its investigation as a potential chemotherapeutic agent, particularly in cancers characterized by chromosomal instability. [ Source ]

Properties

IUPAC Name

3-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-21-8-2-4-13(17(21)23)18(24)22-9-6-12(7-10-22)15-19-20-16(26-15)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDBJLUXZGLDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 1,3,4-thiadiazol-2-yl intermediates, which are then coupled with piperidine and pyridinone derivatives under specific conditions. Common reagents used in these reactions include hydrazine hydrate, phenyl chloroformate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

    Substitution: The piperidine and pyridinone rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiadiazole ring may produce thiadiazoline derivatives.

Scientific Research Applications

3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications

  • Target Compound Strengths: The 1,3,4-thiadiazole and pyridinone groups may confer dual functionality—kinase inhibition and antimicrobial action—depending on substituent optimization.
  • Limitations : Lack of reported data on solubility, bioavailability, and specific target binding necessitates further studies, including SAR (structure-activity relationship) analyses.

Biological Activity

The compound 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a novel derivative featuring a unique combination of a piperidine ring and a thiadiazole moiety, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties and effects on neurodegenerative diseases.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with thiadiazole precursors, followed by coupling with piperidine and pyridinone moieties. The structural elucidation is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the presence of functional groups and the overall molecular structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated significant cytotoxic effects, with IC50 values suggesting potent antiproliferative activity. For example, a related derivative demonstrated an IC50 of 2.32 µg/mL against HepG2 cells .
  • Mechanism of Action : The mechanism behind the anticancer activity often involves inducing apoptosis through the modulation of apoptotic markers. Studies showed an increase in the Bax/Bcl-2 ratio and activation of caspase pathways in treated cells . This suggests that compounds containing the thiadiazole moiety could trigger programmed cell death in cancerous cells.

Neuropharmacological Effects

The potential of thiadiazole derivatives as anti-Alzheimer agents has also been explored:

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promising acetylcholinesterase inhibitory activity. One study reported that certain derivatives exhibited IC50 values in the nanomolar range, outperforming donepezil, a standard treatment for Alzheimer's disease .

Case Studies

Several case studies have illustrated the effectiveness of thiadiazole-based compounds:

  • Case Study 1 : A series of novel thiadiazoles were synthesized and tested for their antiproliferative effects. Compounds with piperidine substitutions showed enhanced activity against MCF-7 and HepG2 cell lines compared to their non-substituted counterparts .
  • Case Study 2 : In a neuropharmacological assessment, derivatives were tested for their ability to inhibit acetylcholinesterase. Results indicated that modifications to the thiadiazole structure significantly improved inhibitory potency, suggesting that structural optimization is key to enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities and IC50 values for selected derivatives related to this compound:

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AMCF-75.36Apoptosis induction via Bax/Bcl-2 modulation
Compound BHepG22.32Caspase activation leading to apoptosis
Compound CAChE (neuro)0.6 ± 0.05 nMAcetylcholinesterase inhibition

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing 3-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core (e.g., cyclization of thiosemicarbazides with furan-2-carboxylic acid derivatives). Subsequent steps include piperidine functionalization via carbamoylation or acyl chloride coupling, followed by pyridinone ring formation. Key challenges include optimizing yields in thiadiazole cyclization (often requiring anhydrous conditions and catalysts like POCl₃) and preventing side reactions during piperidine coupling. Solvent selection (e.g., ethanol or DMF) and temperature control (reflux at 80–100°C) are critical .
  • Characterization : Confirm intermediate purity using TLC and HPLC before proceeding to final coupling steps .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Employ a combination of NMR (¹H, ¹³C, and 2D-COSY for piperidine and pyridinone protons), FT-IR (to confirm carbonyl groups at ~1650–1700 cm⁻¹), and mass spectrometry (HRMS for molecular ion verification). For crystallinity analysis, X-ray diffraction is recommended if single crystals are obtainable .
  • Example : In related thiadiazole-piperidine hybrids, ¹H NMR peaks at δ 7.2–8.1 ppm confirm aromatic furan and thiadiazole protons, while piperidine CH₂ groups appear at δ 2.5–3.5 ppm .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : Prioritize assays aligned with structural motifs:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations.
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s heterocyclic affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., thiadiazole formation) be elucidated?

  • Methodology : Use isotopic labeling (e.g., ¹⁵N-thiosemicarbazide) to track nitrogen incorporation into the thiadiazole ring. Kinetic studies (variable-temperature NMR) and DFT calculations (Gaussian 09, B3LYP/6-31G*) can model transition states and activation energies. Compare experimental and computational data to validate mechanisms .

Q. What computational strategies predict target binding modes for this compound?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) against crystallized targets (e.g., COX-2 or EGFR kinases). Use MD simulations (AMBER, GROMACS) to assess binding stability over 100 ns. Validate with MM-PBSA free-energy calculations. Structural analogs with pyrazole-thiazolidinone cores show enhanced affinity for hydrophobic pockets .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response refinement : Test activity at lower concentrations (0.1–10 µM) to exclude false positives from cytotoxicity.
  • Off-target profiling : Use proteome-wide affinity chromatography (Chemoproteomics) to identify unintended interactions.
  • SAR analysis : Compare derivatives lacking the furan or thiadiazole moieties to isolate pharmacophoric groups .

Q. What experimental conditions influence the compound’s stability during storage and assays?

  • Methodology : Conduct accelerated stability studies under varying pH (3–10), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC at 0, 1, 3, and 6 months. Thiadiazole derivatives are prone to hydrolysis in acidic conditions; lyophilization and inert-atmosphere storage are recommended .

Q. How does this compound’s activity compare to structurally similar thiadiazole or pyridinone derivatives?

  • Methodology : Perform meta-analysis of published IC₅₀/MIC values for analogs (e.g., pyridinone-thiadiazole hybrids vs. benzothiazoles). The furan moiety enhances π-π stacking with aromatic residues in enzymes, while the piperidine carbonyl improves solubility, as seen in analogs with 10–20x higher potency than non-furan derivatives .

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